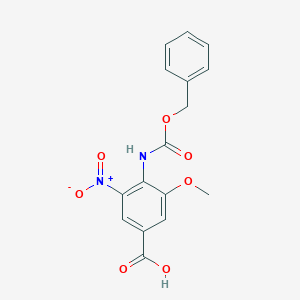
3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MNPA, and it is a member of the nitroanilide family of compounds. MNPA has been shown to have various properties that make it useful in scientific research, including its ability to inhibit enzymes and its potential use as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of MNPA as an enzyme inhibitor involves the formation of a covalent bond between the inhibitor and the enzyme's active site. This bond prevents the enzyme from binding to its substrate, thereby inhibiting its activity. MNPA has been shown to be a competitive inhibitor of trypsin, meaning that it competes with the enzyme's substrate for binding to the active site.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. In addition to its enzyme inhibitory properties, MNPA has been shown to have potential as a fluorescent probe. This property makes MNPA useful for studying the binding of proteins and other biomolecules. MNPA has also been shown to have potential as a therapeutic agent, particularly in the treatment of cancer. MNPA has been shown to induce apoptosis in cancer cells, making it a potentially useful tool for developing new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MNPA in lab experiments is its ability to inhibit enzymes. This property makes MNPA a potentially useful tool for studying the mechanisms of enzyme action and for developing new enzyme inhibitors. However, MNPA also has some limitations. For example, MNPA can be toxic to cells at high concentrations, which limits its use in cell-based assays. Additionally, MNPA can be difficult to synthesize, which can limit its availability for use in research.
Direcciones Futuras
There are many potential future directions for research involving MNPA. One area of research that is particularly promising is the development of new enzyme inhibitors based on the structure of MNPA. Additionally, MNPA could be used as a tool for studying the mechanisms of enzyme action and for developing new cancer treatments. Finally, MNPA could be further developed as a fluorescent probe for studying the binding of proteins and other biomolecules. Overall, MNPA has significant potential for use in scientific research, and further exploration of its properties and applications is warranted.
Métodos De Síntesis
The synthesis of MNPA can be achieved through a multistep process involving the reaction of various chemical compounds. One of the most common methods of synthesizing MNPA involves the reaction of 3-methoxy-5-nitrobenzoic acid with N-phenylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate compound, which is then reacted with methyl chloroformate to yield MNPA.
Aplicaciones Científicas De Investigación
MNPA has been shown to have various applications in scientific research, particularly in the field of biochemistry. One of the most promising applications of MNPA is its use as an inhibitor of enzymes. MNPA has been shown to inhibit the activity of various enzymes, including trypsin, chymotrypsin, and thrombin. This property makes MNPA a potentially useful tool for studying the mechanisms of enzyme action and for developing new enzyme inhibitors.
Propiedades
IUPAC Name |
3-methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c1-24-13-8-11(15(19)20)7-12(18(22)23)14(13)17-16(21)25-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFSBYTQWELAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
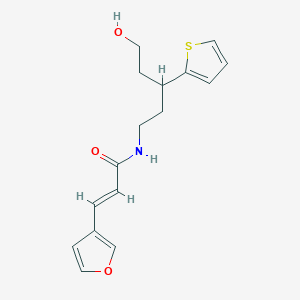
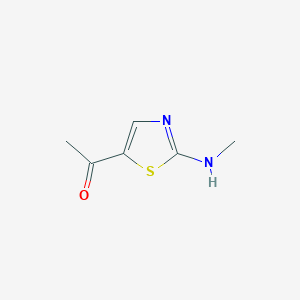
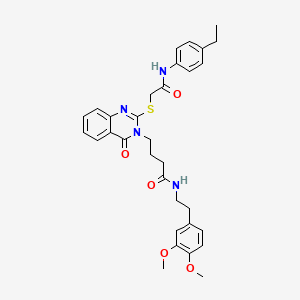
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
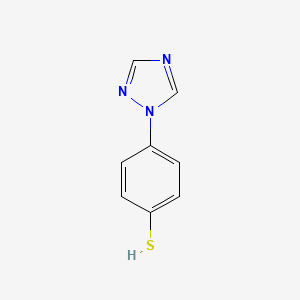
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)
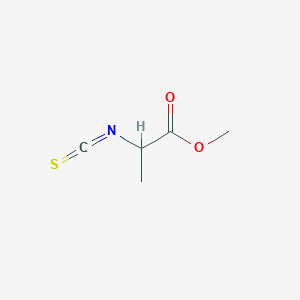

![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)